N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrimidine ring.
Attachment of the acetamide group: This is usually done through acylation reactions, where an acyl chloride or anhydride reacts with an amine group.
Final coupling: The final step involves coupling the 3-chloro-2-methylphenyl group with the previously synthesized intermediate, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the aromatic ring or the heterocyclic components, potentially leading to hydrogenated derivatives.
Substitution: The chloro group on the aromatic ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate and may be conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenated derivatives of the aromatic or heterocyclic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
- Used in the development of new therapeutic agents targeting specific biological pathways.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
- Used in the synthesis of intermediates for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of certain biological pathways, potentially affecting cellular processes like signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: can be compared with other acetamide derivatives and pyrimidine-containing compounds.
4-methoxyphenethylamine: and are examples of compounds with similar structural features but different functional groups and reactivities.
Uniqueness:
- The unique combination of aromatic, heterocyclic, and acetamide functionalities in this compound sets it apart from other compounds.
- Its potential for diverse chemical reactions and biological activities makes it a valuable subject for further research and development.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-13-7-9-25(10-8-13)20-22-14(2)11-19(24-20)27-12-18(26)23-17-6-4-5-16(21)15(17)3/h4-6,11,13H,7-10,12H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVFTCZAUXWMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C(=CC=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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